Tautomeric Equilibrium Dominance: 4-Oxo vs. 6-Hydroxy Form
Semi-empirical MO calculations (MNDO-AM1) for 6-hydroxy-4-pyrimidine carboxylic acids show that the 4-oxo tautomer (1,6-dihydro-6-oxo) is the most stable structure for the unsubstituted scaffold (Y=H), with a calculated energy preference over the 6-hydroxy form [1]. This quantitative dominance governs the compound's reactivity and hydrogen-bonding capacity, distinguishing it from 2-substituted analogs where zwitterionic or dioxo forms compete.
| Evidence Dimension | Tautomer stability (calculated relative energy) |
|---|---|
| Target Compound Data | 4-oxo tautomer (1,6-dihydro-6-oxo) identified as most stable isomer |
| Comparator Or Baseline | 6-hydroxy tautomer; 2-substituted analogs (e.g., 2-NH2, 2-CH3) where zwitterionic forms compete |
| Quantified Difference | Single predominant tautomer for target; multiple competing tautomers for 2-amino and 2-methyl comparators |
| Conditions | MNDO-AM1 semi-empirical MO calculations with COSMO dielectric continuum simulation |
Why This Matters
A single predominant tautomeric species ensures predictable regioselectivity in downstream functionalization, unlike 2-substituted analogs that exhibit equilibrium mixtures leading to complex product profiles.
- [1] Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations. Journal of the Serbian Chemical Society, 65(5), 2000. View Source
